![molecular formula C10H8FNO2 B6335928 Methyl 7-fluoro-1H-indole-2-carboxylate CAS No. 1158331-26-0](/img/structure/B6335928.png)
Methyl 7-fluoro-1H-indole-2-carboxylate
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Overview
Description
“Methyl 7-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a solid substance with a molecular weight of 193.18 . The compound is stored in a dry environment at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been the focus of many researchers . One synthetic strategy involves the use of trimethylsilyl diazomethane as a CH2 source to convert indole 2-carboxylic acid to indole 2-carboxylate. In the next step, ammonium hydroxide or hydrazine hydrate is used for the synthesis of indole 2-carboxamide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can be used as reactants for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 193.18 . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Indole Synthesis
Indole structures, including those similar to "Methyl 7-fluoro-1H-indole-2-carboxylate", are pivotal in medicinal chemistry due to their presence in numerous biologically active molecules. The comprehensive review by Taber and Tirunahari (2011) presents various methodologies for synthesizing indoles, highlighting their significance in developing pharmaceuticals. The classification of indole syntheses provided offers insight into potential synthetic routes that could be applicable to "this compound", emphasizing the importance of the indole core in drug development (Taber & Tirunahari, 2011).
Fluorescence in Molecular Imaging
Fluorophores, including fluorinated indoles, play a critical role in molecular imaging for cancer diagnosis. Alford et al. (2009) reviewed the toxicity of widely used fluorophores, indicating the potential of "this compound" for imaging applications due to its fluorinated structure. The review emphasizes the importance of understanding the fluorescent properties and safety profiles of such compounds when used as molecular probes in vivo (Alford et al., 2009).
Fluorinated Compounds in Drug Synthesis
The modification and application of fluorinated compounds, including "this compound", in drug synthesis are highlighted by the work on Knoevenagel condensation products. Tokala, Bora, and Shankaraiah (2022) discussed how these reactions contribute to creating anticancer agents. The review underlines the importance of fluorinated indoles in synthesizing biologically active molecules with potential anticancer properties (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Target of Action
Methyl 7-fluoro-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of targets involved in these processes.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, which can lead to various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could influence multiple pathways . The downstream effects would depend on the specific pathway and the context within the cell or organism.
Result of Action
Given the broad range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Indole derivatives, including “Methyl 7-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and hold immense potential for future therapeutic applications . They are being extensively studied for their potential uses in the treatment of various diseases .
Relevant Papers The relevant papers retrieved provide valuable insights into the properties and potential applications of “this compound”. They highlight the compound’s synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
properties
IUPAC Name |
methyl 7-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIZAPWDPPXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743750 |
Source
|
Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158331-26-0 |
Source
|
Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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